molecular formula C29H35N3O8 B1683500 (S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 153192-22-4

(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B1683500
CAS No.: 153192-22-4
M. Wt: 553.6 g/mol
InChI Key: HBXMSJLNXYLVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

YM-15430-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various organic solvents, catalysts, and temperature control . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

YM-15430-1 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists.

    Biology: Used to study the physiological effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists on various biological systems.

    Medicine: Investigated for its potential use as an antianginal and antihypertensive agent.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Properties

CAS No.

153192-22-4

Molecular Formula

C29H35N3O8

Molecular Weight

553.6 g/mol

IUPAC Name

5-O-[4-[(2-hydroxy-3-phenoxypropyl)amino]butyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3

InChI Key

HBXMSJLNXYLVTA-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4((S)-2-hydroxy-3-phenoxypropylamino)butylmethyl-2,6-dimethyl-((S)-4-(m-nitrophenyl))-1,4-dihydropyridine-3,5-dicarboxylic acid
YM 15430-1
YM-15430-1
YM-15430-2
YM-15430-3
YM-15430-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

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